Maillard Reaction Reactivity: Triglycine Exhibits a Significantly Lower Activation Energy than Diglycine and Glycine
In the formation of Amadori compounds from glucose, triglycine (TriG-ARP) demonstrates the fastest formation rate and the lowest activation energy (Ea) when directly compared to diglycine (DiG-ARP) and glycine (G-ARP). The reaction rates followed the order TriG-ARP > DiG-ARP > G-ARP. The measured activation energies were 63.48 kJ/mol for TriG-ARP, 72.84 kJ/mol for DiG-ARP, and 84.76 kJ/mol for G-ARP, quantified under identical experimental conditions [1].
| Evidence Dimension | Activation Energy (Ea) for Amadori Compound Formation from Glucose |
|---|---|
| Target Compound Data | 63.48 kJ/mol |
| Comparator Or Baseline | Diglycine (72.84 kJ/mol) and Glycine (84.76 kJ/mol) |
| Quantified Difference | Triglycine has a 12.8% lower Ea than diglycine and a 25.1% lower Ea than glycine. |
| Conditions | Aqueous Maillard reaction model system; products identified by UPLC-MS/MS and NMR. |
Why This Matters
For applications in food science or process chemistry, the lower activation energy of triglycine indicates it will react faster and under milder conditions, which is critical for optimizing flavor generation or controlling reaction pathways where glycine or diglycine would be less efficient.
- [1] Xia, X., Zhai, Y., Cui, H., Zhang, H., Hayat, K., Zhang, X., & Ho, C. T. (2022). Glycine, Diglycine, and Triglycine Exhibit Different Reactivities in the Formation and Degradation of Amadori Compounds. Journal of Agricultural and Food Chemistry, 70(47), 14907–14918. View Source
